“1-(5-Bromo-2-fluorophenyl)-1-ethanone” is a chemical compound with the empirical formula C8H6BrFO . It’s an important organic intermediate in medicinal chemistry . The compound is usually solid in form .
The compound “(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone” was obtained by an unreported synthetic method . The structure of the compound was confirmed by 1H NMR, 13C NMR, MS, FT-IR, and single crystal X-ray diffraction methods .
The molecular structure of “(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone” was studied using density functional theory . The frontier molecular orbitals and molecular electrostatic potentials of the compound were analyzed to understand the physicochemical properties of the compound .
The fluorine and bromine atoms on the benzene ring of “(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone” are active groups, which can be used as active sites . Halogen substituents can activate electron-deficient arenes and enhance the electrophilic ability of SN2 electrophiles to make them more reactive .
“1-(5-Bromo-2-fluorophenyl)-1-ethanone” has a molecular weight of 217.04 . The compound is usually solid in form .
1-(5-Bromo-2-fluorophenyl)-1H-imidazole is a heterocyclic compound characterized by the presence of an imidazole ring substituted with a bromo and a fluoro group on the phenyl moiety. This compound falls under the broader category of imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The specific structure of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole positions it as a potential candidate for further research in drug development, particularly in the fields of anti-inflammatory and analgesic agents.
The synthesis and characterization of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole can be traced through various studies focusing on imidazole derivatives. These compounds are classified based on their functional groups and the nature of their substituents, which greatly influence their chemical behavior and biological activity. Imidazole derivatives are often categorized as pharmaceuticals due to their roles in various therapeutic areas, including antifungal, antibacterial, and anti-inflammatory applications.
The synthesis of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole can be achieved through several methodologies. One common approach involves the use of Suzuki-Miyaura coupling reactions, where aryl halides are coupled with boronic acids to form biaryl compounds. For instance, starting with 5-bromo-2-fluorophenylboronic acid and an appropriate imidazole precursor under palladium catalysis can yield the desired product.
Another effective method includes the cycloaddition reaction involving isocyanoacetates with imidoyl chlorides, which has been documented in literature for synthesizing various imidazole derivatives. This method allows for the introduction of different substituents at the 1-position of the imidazole ring, enhancing the compound's pharmacological properties .
The molecular structure of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole consists of a five-membered imidazole ring bonded to a phenyl group that carries both bromine and fluorine substituents. The presence of these halogens can significantly affect the compound's electronic properties, solubility, and reactivity.
Key structural data include:
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to confirm the structure, revealing distinct signals corresponding to the aromatic protons and the imidazole protons.
1-(5-Bromo-2-fluorophenyl)-1H-imidazole can undergo various chemical reactions typical for imidazole derivatives. These include:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize analogs with improved properties .
The mechanism of action for compounds like 1-(5-Bromo-2-fluorophenyl)-1H-imidazole often involves interaction with biological targets such as enzymes or receptors. For example, imidazole derivatives have been shown to inhibit cyclooxygenase enzymes, which play a key role in inflammation pathways. The binding affinity of such compounds can be assessed through molecular docking studies, which provide insights into their potential efficacy as therapeutic agents .
Data from studies indicate that modifications on the phenyl ring influence binding interactions and selectivity towards specific targets, impacting their pharmacological profiles.
1-(5-Bromo-2-fluorophenyl)-1H-imidazole exhibits several notable physical and chemical properties:
The compound's dipole moment contributes to its solubility characteristics, making it suitable for pharmaceutical formulations .
The applications of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole span various fields:
Metal-catalyzed cyclization represents a cornerstone for constructing the imidazole core prior to halogen introduction. Copper(I) catalysts (CuI, 5-10 mol%) enable efficient N-arylation between 5-bromo-2-fluoroaniline and α-halo ketones, followed by cyclodehydration to yield 1-(5-bromo-2-fluorophenyl)imidazole scaffolds at 80-100°C. This method achieves >85% yields with minimal diarylation byproducts when using N,N-diisopropylethylamine (DIPEA) as base in acetonitrile [8]. Palladium-based systems (e.g., Pd-PEPPSI complexes with N-heterocyclic carbene ligands) facilitate direct C-H activation/annulation between aryl halides and amidines, enabling single-step imidazole formation under milder conditions (60°C) [8] [5]. Catalyst choice critically influences functional group tolerance:
Table 1: Catalyst Performance in Imidazole Ring Formation
Catalyst System | Temp (°C) | Yield (%) | Key Advantage |
---|---|---|---|
CuI/DIPEA | 80 | 85-92 | Cost efficiency |
Pd-PEPPSI-IPr | 60 | 88-95 | Regioselective C-H activation |
[RuCl(L)(MeCN)₂]Cl | 165 | 90-97 | Dehydrogenative coupling |
Notably, ruthenium pincer complexes (e.g., [RuCl(L)(MeCN)₂]Cl) permit oxidative cyclization using alcohols instead of aldehydes, generating water as the sole byproduct [7].
The Debus-Radziszewski reaction provides direct access to complex imidazoles via single-pot condensation. Optimized conditions for 1-(5-bromo-2-fluorophenyl) derivatives employ:
Solvent-free microwave irradiation significantly enhances efficiency, reducing reaction times to <15 minutes while maintaining yields >90% [8] [7]. Ionic liquids like [BMIM][BF₄] facilitate catalyst recycling (≥5 cycles) with consistent yields (87±3%) via in situ imine formation and nucleophilic attack by ammonia-derived species [8].
Table 2: Multicomponent Reaction Optimization Parameters
Condition | Conventional | Optimized (Green) | Effect on Yield |
---|---|---|---|
Solvent | Ethanol | Glycerol/Ionic liquid | +15% |
Temperature | Reflux (78°C) | 90°C (microwave) | +12% |
Time | 12 hours | 15-45 minutes | No change |
Catalyst loading | 100 mol% AcOH | 20 mol% ZnCl₂ | +20% |
Suzuki-Miyaura coupling enables precise derivatization of pre-halogenated imidazole intermediates. Key methodologies include:
Regioselectivity is governed by halogen reactivity hierarchies: C-I > C-Br >> C-Cl. Notably, 4-chloroimidazoles undergo selective C4-arylation due to α-nitrogen activation, while bromo substituents at phenyl rings remain intact [6].
Solvent engineering and energy-efficient activation minimize environmental impact:
Electrochemical methods further enhance sustainability: Metal-free anodic oxidation mediates C-N bond formation between ketones and benzylamines, constructing imidazole cores without external oxidants (85% yield) [8].
Directed ortho-metalation (DoM) ensures precise halogen placement:
Halogen exchange (Halex) provides complementary fluorination: 1-(5-Bromo-2-chlorophenyl)imidazole undergoes nucleophilic displacement with KF in sulfolane (200°C) using 18-crown-6 phase-transfer catalyst, achieving 85% conversion to the 2-fluoro isomer [5].
Table 3: Regioselective Halogenation Methods Comparison
Method | Substrate Requirement | Regioselectivity | Yield (%) |
---|---|---|---|
Directed ortho-lithiation | Ortho-F directing group | >97% C5 bromination | 90 |
Balz-Schiemann | Ortho-NH₂ group | Specific C2 fluorination | 70 |
Halex reaction | Ortho-Cl substituent | Cl-to-F exchange | 85 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7